REACTION_CXSMILES
|
C[O:2][C:3](=O)[NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[Br:13].P(=O)(O)(O)O.O>C(OCC)(=O)C>[Br:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[CH2:6][CH2:5][NH:4][C:3]2=[O:2]
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC(NCCC1=C(C=CC=C1)Br)=O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 150° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 20° C.
|
Type
|
CUSTOM
|
Details
|
After decanting
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated aqueous solution of sodium hydrogen carbonate, water
|
Type
|
CONCENTRATION
|
Details
|
a saturated aqueous solution of sodium chloride, then concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2CCNC(C2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.105 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |